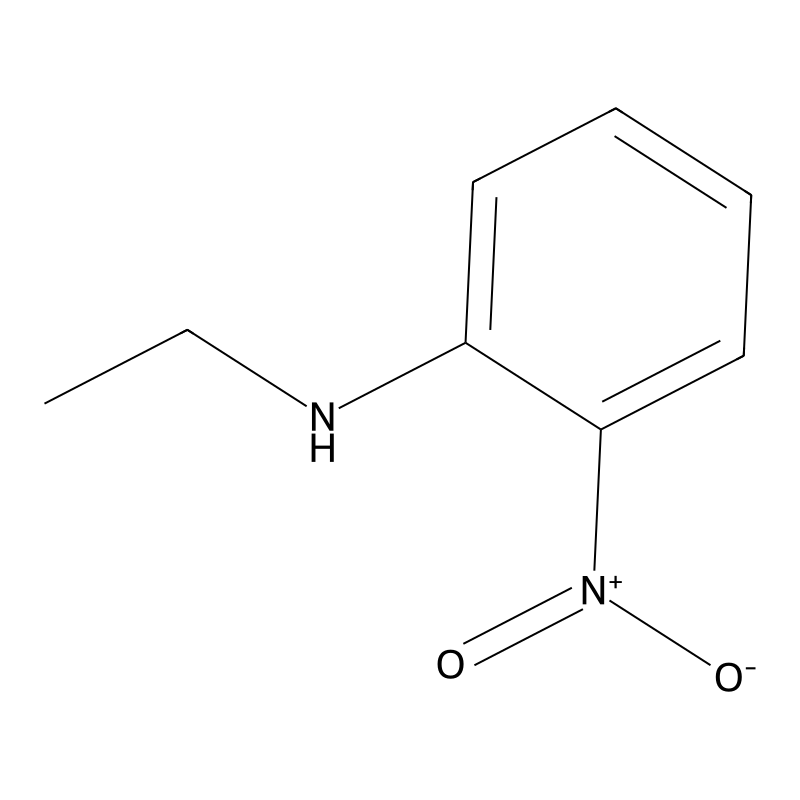

N-Ethyl-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for dyes and pigments: NENA can be used as a starting material for the synthesis of various dyes and pigments. When it undergoes reduction, it forms N-ethylaniline, which can be further diazotized and coupled with various coupling components to produce a wide range of colored compounds []. These dyes find applications in various industries, including textiles, plastics, and coatings.

- Intermediate in pharmaceutical synthesis: NENA can serve as an intermediate in the synthesis of various pharmaceuticals. For instance, it is a precursor for the antimalarial drug called cycloguanil.

Analytical Chemistry:

- Chromatographic separation: NENA can be employed as a stationary phase in chromatography, a technique used to separate mixtures of compounds. Its specific interactions with different analytes allow for their separation based on their polarity and other properties [].

Material Science:

- Organic electronics: NENA has been investigated for its potential applications in organic electronics, a field focused on developing electronic devices using organic materials. Studies have explored its use as a hole transport material in organic light-emitting diodes (OLEDs) due to its ability to efficiently transport positive charges [].

Environmental Science:

N-Ethyl-2-nitroaniline is an organic compound with the molecular formula and a CAS Number of 10112-15-9. It appears as a pale yellow to orange powder, characterized by its aromatic structure which includes a nitro group () attached to the second carbon of an aniline derivative. This compound is known for its basic properties and is insoluble in water, making it reactive with acids to form salts and water .

N-Ethyl-2-nitroaniline can be synthesized through several methods, commonly involving the nitration of ethyl-aniline derivatives. A typical synthesis involves:

- Nitration: Ethyl-aniline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to isolate N-ethyl-2-nitroaniline from by-products.

Alternative methods may include reductive processes or modifications of existing nitroanilines .

N-Ethyl-2-nitroaniline finds applications in various fields:

- Dyes and Pigments: It serves as an intermediate in the production of azo dyes.

- Pharmaceuticals: Potential use in drug development due to its structural properties.

- Chemical Research: Utilized in studies related to organic synthesis and reaction mechanisms.

The compound's unique properties make it valuable in both industrial and laboratory settings .

Interaction studies involving N-ethyl-2-nitroaniline focus on its reactivity with other chemicals. Notably, it may exhibit incompatibility with strong oxidizing agents, isocyanates, and halogenated compounds. Understanding these interactions is crucial for safe handling and application in chemical processes .

N-Ethyl-2-nitroaniline shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Characteristics | Unique Features |

|---|---|---|---|

| N-Ethyl-4-nitroaniline | Yellow crystals | Nitro group at para position | |

| 2-Nitroaniline | Colorless to pale yellow solid | Lacks ethyl substituent | |

| N-Methyl-2-nitroaniline | Similar appearance | Methyl group instead of ethyl |

These compounds are distinguished by the position of the nitro group and the nature of substituents on the aromatic ring. The unique positioning of the nitro group in N-ethyl-2-nitroaniline contributes to its specific reactivity and applications compared to its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant